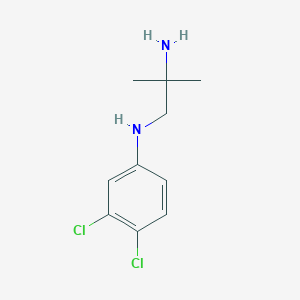
1,2-Propanediamine, N1-(3,4-dichlorophenyl)-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Propanediamine, N1-(3,4-dichlorophenyl)-2-methyl- is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a 3,4-dichlorophenyl group attached to a 1,2-propanediamine backbone, with a methyl group at the second position.
Preparation Methods
The synthesis of 1,2-Propanediamine, N1-(3,4-dichlorophenyl)-2-methyl- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Esterification: The starting material, 3,4-dichlorobenzoic acid, is esterified with methanol to form the corresponding methyl ester.
Hydrazination: The methyl ester is then reacted with hydrazine to form the hydrazide.
Cyclization: The hydrazide undergoes cyclization to form a thiadiazole intermediate.
Nucleophilic Substitution: The thiadiazole intermediate is then reacted with 1,2-propanediamine to form the final product.
Chemical Reactions Analysis
1,2-Propanediamine, N1-(3,4-dichlorophenyl)-2-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound has shown potential as an antiviral agent, particularly against tobacco mosaic virus.
Industry: It is used in the production of certain herbicides and fungicides.
Mechanism of Action
The mechanism of action of 1,2-Propanediamine, N1-(3,4-dichlorophenyl)-2-methyl- involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1,2-Propanediamine, N1-(3,4-dichlorophenyl)-2-methyl- can be compared with other similar compounds, such as:
1,3-Propanediamine, N’-(3,4-dichlorophenyl)-N,N-diethyl-: This compound has a similar structure but with different substituents, leading to variations in its chemical properties and applications.
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound shares a similar phenyl group but has a different core structure, resulting in different biological activities.
Properties
CAS No. |
42198-16-3 |
|---|---|
Molecular Formula |
C10H14Cl2N2 |
Molecular Weight |
233.13 g/mol |
IUPAC Name |
1-N-(3,4-dichlorophenyl)-2-methylpropane-1,2-diamine |
InChI |
InChI=1S/C10H14Cl2N2/c1-10(2,13)6-14-7-3-4-8(11)9(12)5-7/h3-5,14H,6,13H2,1-2H3 |
InChI Key |
OJBQYQFASIQYLS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNC1=CC(=C(C=C1)Cl)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


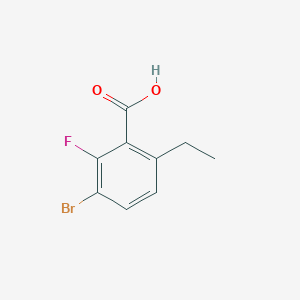
![1-(1H-Pyrrolo[3,2-B]pyridin-3-YL)propan-2-one](/img/structure/B13939084.png)
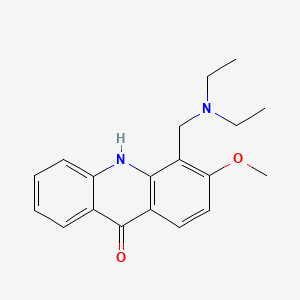
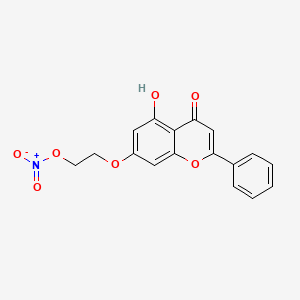
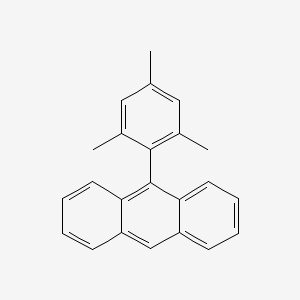
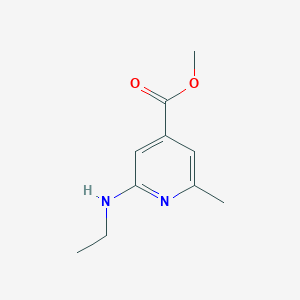
![tert-Butyl 2-(bromomethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13939125.png)
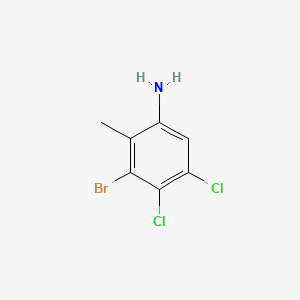
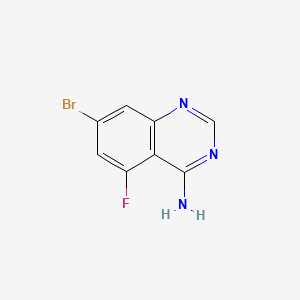
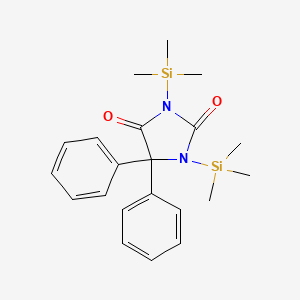

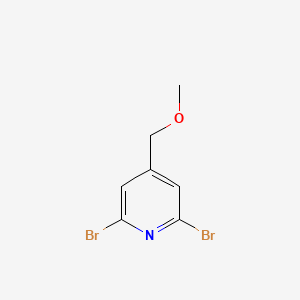

![n-[2-(4-Methylphenyl)benzoxazol-6-yl]acetamidine](/img/structure/B13939167.png)
